2,5-Dichlorobenzenesulfonic acid

Dye Synthesis Thioindigo Pigments Regioselectivity

2,5-Dichlorobenzenesulfonic acid (CAS 88-42-6) is a critical intermediate distinguished by its unique 2,5-dichloro substitution pattern, enabling regioselective transformations unattainable with other isomers. It is the mandatory precursor for 2,5-dichlorophenylthioglycolic acid used in high-performance thioindigo pigments and a key reagent in stereodivergent antibiotic synthesis. Procuring this specific isomer ensures synthetic success and product specification compliance, making it indispensable for dye, pharmaceutical, and agrochemical R&D and production.

Molecular Formula C6H4Cl2O3S
Molecular Weight 227.06 g/mol
CAS No. 88-42-6
Cat. No. B146585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichlorobenzenesulfonic acid
CAS88-42-6
Molecular FormulaC6H4Cl2O3S
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)S(=O)(=O)O)Cl
InChIInChI=1S/C6H4Cl2O3S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H,9,10,11)
InChIKeyLFXZSGVZSSMCMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dichlorobenzenesulfonic Acid (CAS 88-42-6): A Key Sulfonation Intermediate for Specialty Chemical and Pharmaceutical Synthesis


2,5-Dichlorobenzenesulfonic acid (CAS 88-42-6) is a dichlorinated aromatic sulfonic acid, belonging to the class of substituted benzenesulfonic acids [1]. It is characterized by two chlorine atoms positioned at the 2 and 5 positions on the benzene ring, which significantly influences its reactivity and the physical properties of its derivatives . This compound is primarily utilized as a versatile intermediate and reagent in organic synthesis, particularly in the preparation of dyes, pharmaceuticals, and agrochemicals, where its specific substitution pattern can enable regioselective transformations not possible with other isomers .

Why 2,5-Dichlorobenzenesulfonic Acid Cannot Be Interchanged with Other Dichlorobenzene Isomers


The strategic value of 2,5-dichlorobenzenesulfonic acid hinges on its specific 2,5-substitution pattern, which dictates its unique regiochemical behavior in subsequent reactions. Unlike its 2,4- or 2,6-dichloro isomers, the 2,5-configuration creates a distinct electronic and steric environment around the aromatic ring . This difference is not merely academic; it translates directly to the formation of specific, non-interchangeable intermediates in multi-step syntheses. For instance, the 2,5-isomer is the required precursor for 2,5-dichlorophenylthioglycolic acid, a critical building block for high-performance thioindigo pigments, a synthetic pathway for which the 2,4-isomer is unsuitable [1]. In sulfonamide or sulfonate ester formation, substituting a different dichloro-isomer would yield a derivative with altered biological or physicochemical properties, thereby invalidating process chemistry and product specifications [2]. Therefore, procurement cannot rely on generic class substitution without risking synthetic failure.

Quantitative Evidence Guide: Differentiating 2,5-Dichlorobenzenesulfonic Acid from Its Closest Analogs


Regiospecific Synthesis of Thioindigo Pigment Intermediate

The 2,5-dichlorobenzenesulfonic acid is specifically required for the synthesis of 4-carboxymethylthio-2,5-dichlorobenzenesulfonic acid, a key precursor to 2,5-dichlorophenylthioglycolic acid. This pathway is explicitly designed for the 2,5-isomer to produce thioindigo pigments like 4,4',7,7'-tetrachlorothioindigo [1]. The use of a different isomer, such as 2,4-dichlorobenzenesulfonic acid, would yield a structurally different thioglycolic acid derivative, which would not cyclize to form the desired thioindigo chromophore, thus failing the synthetic objective. The patent literature defines the 2,5-substitution as essential for the final product's color fastness and pigment properties [2].

Dye Synthesis Thioindigo Pigments Regioselectivity

Physical Form and Purity: Anhydrous vs. Dihydrate Forms for Precise Formulation

2,5-Dichlorobenzenesulfonic acid is commercially available in distinct forms that impact its use in quantitative and water-sensitive applications. The anhydrous form (molecular weight 227.07 g/mol) is offered at 98% purity . The more common dihydrate form (C6H4Cl2O3S·2H2O, molecular weight 263.09 g/mol) is available at a high purity of >98.0% by HPLC and neutralization titration, with a defined melting point of 97.0 to 101.0 °C [1]. For comparison, a typical specification for the anhydrous 2,4-dichlorobenzenesulfonic acid does not commonly provide the same level of detailed, multi-method purity verification, often being listed with a single purity metric or simply "95%" . The availability of the well-characterized dihydrate allows for more accurate molar calculations in aqueous or mixed-phase reactions.

Formulation Chemistry Material Properties Purity Specification

Synthesis of Sulfoxide-Containing Antibiotics via Regioselective Sulfonate Ester Formation

In the stereodivergent synthesis of sulfoxide-containing oxazolidinone antibiotics, 2,5-dichlorobenzenesulfonyl chloride (the activated form of the target acid) is specifically employed to activate a free OH group on an oxazolidinone intermediate (compound X) [1]. This step, which forms a specific 2,5-dichlorobenzenesulfonate ester (compound XII), is a critical point of regiochemical control. The subsequent reaction with NH4OH then yields the desired aminomethyl derivative [1]. Using a different sulfonyl chloride, such as the 2,4- or 2,6-isomer, would introduce a different substitution pattern onto the oxazolidinone core, potentially altering its steric hindrance and electronic properties, which could negatively impact downstream reactivity and the final antibiotic's biological activity.

Medicinal Chemistry Antibiotic Synthesis Sulfonate Ester

Regiochemical Control in Electrophilic Aromatic Substitution: The Nitration of 2,5-Dichlorobenzenesulfonamide

The specific substitution pattern of 2,5-dichlorobenzenesulfonic acid governs the site of further electrophilic aromatic substitution. Research on the nitration of its sulfonamide derivative demonstrates that a nitro group enters the ring *meta* to the sulfonic acid group, a result dictated by the combined directing effects of the 2-chloro and 5-chloro substituents and the sulfonamide moiety [1]. In contrast, the sulfonation of chlorobenzene itself (which yields mono-substituted isomers) overwhelmingly produces the para-isomer (98.96 ± 0.12%) with negligible ortho- (0.95 ± 0.03%) and meta- (0.09 ± 0.02%) isomers [2]. This stark contrast in isomer distribution highlights that the pre-existing 2,5-dichloro pattern forces subsequent reactions into a different, predictable regiochemical pathway, a feature not offered by mono-substituted or differently di-substituted analogs.

Regioselectivity Nitration Reaction Prediction

Key Application Scenarios for 2,5-Dichlorobenzenesulfonic Acid in Industrial and Research Settings


Specialty Pigment Manufacturing (Thioindigo Dyes)

For the production of high-color-fastness thioindigo pigments, such as 4,4',7,7'-tetrachlorothioindigo, 2,5-dichlorobenzenesulfonic acid is an indispensable intermediate. The patented synthetic route requires its specific 2,5-dichloro configuration to construct the necessary 2,5-dichlorophenylthioglycolic acid precursor, as detailed in the evidence [1]. This application is the primary industrial driver for procuring this specific isomer.

Synthesis of Sulfonate Ester Antibiotics

In advanced medicinal chemistry, 2,5-dichlorobenzenesulfonyl chloride (readily prepared from the acid) is a key reagent for the selective activation of hydroxyl groups in the stereodivergent synthesis of complex oxazolidinone antibiotics [2]. This application requires a well-defined, high-purity sulfonating agent to ensure the correct regio- and stereochemical outcome of the multi-step synthesis.

Organic Synthesis Method Development and Catalysis

Research laboratories utilize 2,5-dichlorobenzenesulfonic acid as a strong organic acid catalyst for reactions like esterification, alkylation, and dehydration condensations [3]. Its utility stems from its ability to accelerate reaction rates and improve yields in the synthesis of ethers and amides. The availability of both anhydrous and dihydrate forms allows chemists to select the appropriate physical form based on the water-sensitivity of their specific reaction.

Design of Novel Antibacterial and Antioxidant Agents

The compound serves as a foundational building block for creating new chemical entities with potential biological activity. Researchers have synthesized a series of novel 2,5-dichlorobenzenesulfonate derivatives that demonstrated significant antibacterial and antioxidant properties [4]. This application highlights the compound's value as a starting point for exploring new drug candidates where the 2,5-dichloro motif is incorporated into the final active molecule.

Technical Documentation Hub

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